4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine
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Overview
Description
4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a methyl group at the 4-position of the dihydropyrido[3,4-d]pyrimidine core significantly influences its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridopyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, pyridopyrimidine oxides, and dihydropyridopyrimidines .
Scientific Research Applications
4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar structural features but different substitution patterns.
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine: A compound with a similar core structure but an oxo group at the 4-position instead of a methyl group.
Uniqueness
4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine is unique due to the presence of the methyl group at the 4-position, which significantly influences its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-methyl-1,4-dihydropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-6-7-2-3-9-4-8(7)11-5-10-6/h2-6H,1H3,(H,10,11) |
InChI Key |
INUIOPZGTCXYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=NC=C2)NC=N1 |
Origin of Product |
United States |
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